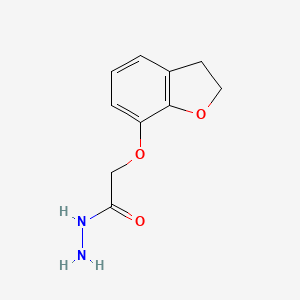

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yloxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBDUCIDYBZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2OCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide typically involves the reaction of 2,3-dihydro-1-benzofuran-7-ol with acetohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazide derivatives, including 2-(2,3-dihydro-1-benzofuran-7-yloxy)acetohydrazide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.

- Case Study : A study evaluated the antimicrobial activity of benzofuran derivatives against Gram-positive cocci and Gram-negative rods. Some derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against Gram-positive bacteria, indicating potential efficacy in treating bacterial infections .

Antifungal Activity

The compound has also been investigated for its antifungal properties. For instance, derivatives similar to this compound have shown activity against Candida species.

- Case Study : In research focusing on antifungal compounds, specific hydrazide derivatives exhibited MIC values of 100 µg/mL against C. albicans and C. parapsilosis, suggesting their potential use in antifungal therapies .

Anti-inflammatory Effects

Hydrazides are known for their anti-inflammatory properties. Research has indicated that modifications in the hydrazide structure can enhance anti-inflammatory activity.

- Case Study : A review highlighted various hydrazide derivatives that demonstrated significant anti-inflammatory effects in vitro, suggesting that similar modifications to this compound could yield compounds with improved therapeutic profiles .

Structure-Activity Relationship (SAR)

The efficacy of hydrazide compounds often correlates with their structural features. The presence of functional groups such as hydroxyl or halogen substituents can significantly influence their biological activity.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide can be compared with other benzofuran derivatives and hydrazide compounds. Similar compounds include:

2,3-Dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.

Acetohydrazide: Another precursor used in the synthesis.

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A structurally similar compound with different substituents. The uniqueness of this compound lies in its combined benzofuran and hydrazide structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . It features a benzofuran moiety linked to an acetohydrazide functional group, which is crucial for its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Antimicrobial Activity

Hydrazide derivatives are known for their antimicrobial properties. A study highlighted that various hydrazide compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were notably low, suggesting potent activity.

2. Anti-inflammatory Effects

Hydrazides have been reported to possess anti-inflammatory properties. For instance, derivatives similar to this compound have shown effectiveness in reducing inflammatory markers in vitro .

3. Neuropathic Pain Relief

In preclinical models, compounds related to this compound have been tested for their ability to alleviate neuropathic pain. These studies indicated that such compounds could reverse neuropathic pain without affecting locomotor behavior in rodent models .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Cannabinoid Receptor Modulation : Some derivatives have been identified as selective agonists for cannabinoid receptor type 2 (CB2), which plays a role in modulating pain and inflammation .

- Inhibition of Bacterial Growth : The presence of hydrazide groups is associated with the disruption of bacterial cell wall synthesis, leading to enhanced antibacterial activity .

Case Studies

Several studies have examined the efficacy of hydrazide derivatives in various biological contexts:

Q & A

Basic: What established synthetic routes are used for 2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide, and what parameters critically influence yield and purity?

Methodological Answer:

The synthesis typically involves:

Condensation reactions : Reacting 2,3-dihydro-1-benzofuran-7-ol with chloroacetic acid under reflux in aqueous sodium hydroxide to form the acetoxy intermediate .

Hydrazide formation : Treating the intermediate with hydrazine hydrate in ethanol or methanol under reflux, followed by purification via recrystallization (e.g., using ethyl acetate or methanol) .

Critical parameters :

- Temperature control : Reflux conditions (e.g., 353–373 K) ensure complete reaction without side-product formation.

- Stoichiometry : Excess hydrazine (1.2–1.5 eq.) improves hydrazide yield.

- Purification : Solvent selection (e.g., methanol for recrystallization) enhances purity (>95% by HPLC) .

Basic: How is the structural identity and purity of this compound confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the benzofuran ring protons (δ 6.5–7.2 ppm) and hydrazide NH signals (δ 8.5–9.5 ppm) .

- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 38.13° between aromatic rings) and confirms crystal packing via C–H···O interactions .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 263.1) .

- Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase) ensures >98% purity .

Advanced: What strategies optimize reaction conditions for synthesizing bioactive derivatives of this compound?

Methodological Answer:

- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF) at the benzofuran 7-position to enhance bioactivity. Use Ullmann coupling or Suzuki-Miyaura reactions for regioselective modifications .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid catalyzes Schiff base formation in hydrazide derivatives .

- Computational modeling : Density Functional Theory (DFT) predicts reaction pathways and transition states to prioritize synthetic routes .

Advanced: How are discrepancies resolved between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

- Cross-validation : Compare computational (e.g., LogP predictions via ChemDraw) with experimental LogP values (shake-flask method) to identify systematic errors .

- Parameter adjustment : Refine DFT functional (e.g., B3LYP to M06-2X) to better model hydrogen bonding in crystal structures .

- Experimental replication : Reassess NMR coupling constants or X-ray unit cell parameters to rule out instrumental artifacts .

Basic: What in vitro assays evaluate the pharmacological potential of this compound?

Methodological Answer:

- Enzyme inhibition assays :

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) identifies IC values at 48–72 hours .

Advanced: What mechanistic studies elucidate interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with COX-2 or AChE, highlighting key residues (e.g., Arg120 in COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry for target-ligand interactions .

- X-ray crystallography of protein-ligand complexes : Resolves hydrogen-bonding networks (e.g., between hydrazide NH and Glu524 in AChE) .

Basic: What analytical techniques monitor reaction progress during synthesis?

Methodological Answer:

- Thin-layer chromatography (TLC) : Silica gel plates with UV visualization track intermediates (e.g., R = 0.5 in chloroform:methanol 9:1) .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns quantify residual starting material (<2% threshold) .

- Infrared spectroscopy (IR) : Confirms hydrazide formation via N-H stretching (3200–3300 cm) and C=O peaks (1650–1700 cm) .

Advanced: How are reaction pathways for novel derivatives designed using computational tools?

Methodological Answer:

- Retrosynthetic analysis : AI-driven platforms (e.g., ICSynth) propose feasible routes using available starting materials .

- Transition state modeling : Gaussian 16 calculates activation energies to predict regioselectivity in heterocyclic ring formations .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations for high-yield steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.